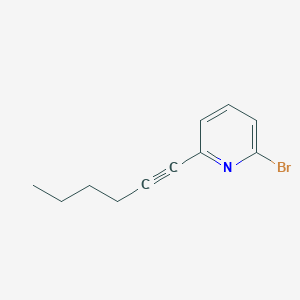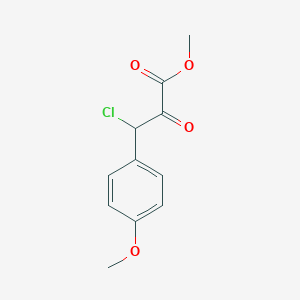
5-Methyl-3-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-furancarboxamide is an organic compound belonging to the furan carboxamide family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a carboxamide group at the 3-position and a methyl group at the 5-position of the furan ring gives this compound its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-3-furancarboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with appropriate amines. For example, the reaction of 5-methylfuran-2-carbonyl chloride with 4-aminoacetophenone, 3-aminobenzophenone, or 4-aminobenzophenone in the presence of dichloromethane and pyridine as a solvent yields the desired carboxamide .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate. This intermediate can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-furancarboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Singlet oxygen or triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxamide group.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furans.
Aplicaciones Científicas De Investigación
5-Methyl-3-furancarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential hypolipidemic agents.
Environmental Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-furancarboxamide depends on its application:
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.
Furan-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylfuran-2-carboxamide: Similar structure but the carboxamide group is at the 2-position instead of the 3-position.
Uniqueness
5-Methyl-3-furancarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity, making it more effective in certain medicinal applications compared to its non-methylated counterparts .
Propiedades
Número CAS |
203792-34-1 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
Clave InChI |
JTYANDMCWCBSQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CO1)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)




![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)



